molecular formula C9H9NO B3352909 (3S)-3-methyl-1,3-dihydroindol-2-one CAS No. 51674-13-6

(3S)-3-methyl-1,3-dihydroindol-2-one

Cat. No. B3352909
CAS RN: 51674-13-6
M. Wt: 147.17 g/mol
InChI Key: BBZCPUCZKLTAJQ-LURJTMIESA-N
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Description

(3S)-3-methyl-1,3-dihydroindol-2-one, also known as MIH, is a chemical compound that has been recently studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a promising candidate for future research.

Scientific Research Applications

(3S)-3-methyl-1,3-dihydroindol-2-one has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that (3S)-3-methyl-1,3-dihydroindol-2-one can modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in various physiological and pathological processes. (3S)-3-methyl-1,3-dihydroindol-2-one has also been shown to have potential applications in the treatment of certain neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of (3S)-3-methyl-1,3-dihydroindol-2-one is not yet fully understood. However, studies have suggested that (3S)-3-methyl-1,3-dihydroindol-2-one may act as a partial agonist at certain serotonin receptors, which may explain its modulatory effects on neurotransmitter activity. (3S)-3-methyl-1,3-dihydroindol-2-one may also interact with other receptors and signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
(3S)-3-methyl-1,3-dihydroindol-2-one has been shown to have various biochemical and physiological effects. Studies have demonstrated that (3S)-3-methyl-1,3-dihydroindol-2-one can increase the release of dopamine and serotonin in certain brain regions, which may contribute to its modulatory effects on neurotransmitter activity. (3S)-3-methyl-1,3-dihydroindol-2-one has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3S)-3-methyl-1,3-dihydroindol-2-one in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. (3S)-3-methyl-1,3-dihydroindol-2-one also has unique biochemical and physiological effects that make it a promising candidate for future research. However, one limitation of using (3S)-3-methyl-1,3-dihydroindol-2-one in lab experiments is its limited solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for research on (3S)-3-methyl-1,3-dihydroindol-2-one. One direction is to further elucidate its mechanism of action and interactions with various receptors and signaling pathways. Another direction is to investigate its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, research can be conducted to optimize the synthesis method of (3S)-3-methyl-1,3-dihydroindol-2-one and improve its solubility in water for easier use in lab experiments.
Conclusion
In conclusion, (3S)-3-methyl-1,3-dihydroindol-2-one is a promising compound that has potential applications in scientific research, particularly in the field of neuroscience. Its unique biochemical and physiological effects make it a promising candidate for future research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

properties

IUPAC Name

(3S)-3-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZCPUCZKLTAJQ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345188
Record name (3S)-1,3-Dihydro-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-methyl-1,3-dihydroindol-2-one

CAS RN

1232139-08-0
Record name 3-Methyl-2-indolinone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232139080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-1,3-Dihydro-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-INDOLINONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F9YKV2UHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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